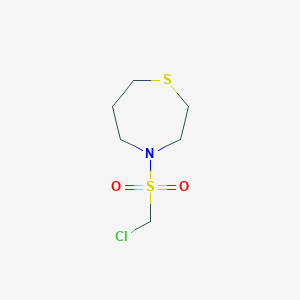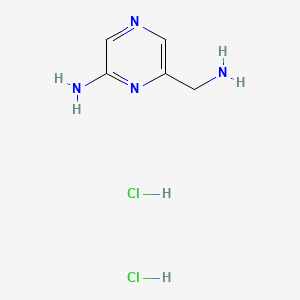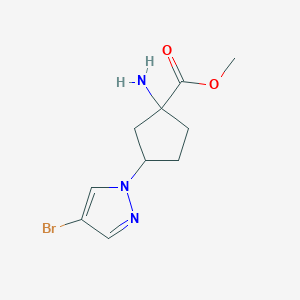
Methyl 1-amino-3-(4-bromo-1h-pyrazol-1-yl)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a carbonyl compound.
Attachment to the Cyclopentane Ring: The pyrazole ring is then attached to the cyclopentane ring through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution: The bromo group in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Non-halogenated pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-amino-3-(4-chloro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 1-amino-3-(4-fluoro-1H-pyrazol-1-yl)cyclopentane-1-carboxylate: Contains a fluorine atom instead of bromine.
Methyl 1-amino-3-(4-iodo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Methyl 1-amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylate imparts unique reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s binding affinity and specificity towards molecular targets .
Properties
Molecular Formula |
C10H14BrN3O2 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
methyl 1-amino-3-(4-bromopyrazol-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-16-9(15)10(12)3-2-8(4-10)14-6-7(11)5-13-14/h5-6,8H,2-4,12H2,1H3 |
InChI Key |
TWIDCAFNNSBRQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(C1)N2C=C(C=N2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)



![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-methylmethanamine](/img/structure/B15314601.png)
![N-[4-(2-bromoethenyl)phenyl]acetamide](/img/structure/B15314605.png)
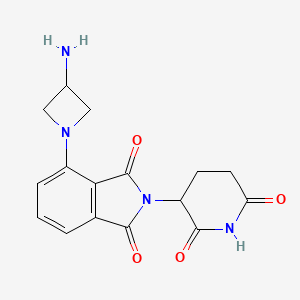
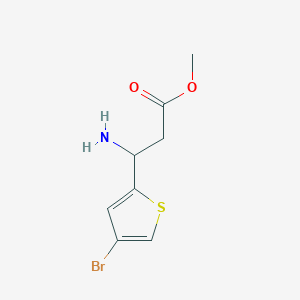
![1-[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-4-yl]prop-2-en-1-one](/img/structure/B15314611.png)

![3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate](/img/structure/B15314622.png)
